molecular formula C14H18N2O3 B181019 [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid CAS No. 1039559-08-4

[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid

Cat. No.: B181019
CAS No.: 1039559-08-4
M. Wt: 262.3 g/mol
InChI Key: JFUFURNMLIXMKG-UHFFFAOYSA-N
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Description

[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid: is an organic compound with the molecular formula C14H18N2O3 It is a derivative of piperazine, featuring a benzyl group substituted with a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the piperazine reacts with 4-methylbenzyl chloride.

    Oxidation to Form the Ketone: The ketone group is introduced through oxidation reactions, such as using potassium permanganate or other oxidizing agents.

    Acetylation: The final step involves the acetylation of the piperazine derivative to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products:

    Oxidation: 4-Methylbenzoic acid, 4-Methylbenzaldehyde.

    Reduction: [1-(4-Methylbenzyl)-3-hydroxy-2-piperazinyl]acetic acid.

    Substitution: 4-Nitrobenzyl derivative, 4-Halobenzyl derivative.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
  • Studied for its potential use in drug delivery systems.

Industry:

  • Potential applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

  • [1-(4-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid
  • [3-Oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetic acid
  • [1-(2-Fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetic acid

Comparison:

  • [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid is unique due to the presence of the methyl group, which can influence its reactivity and biological activity.
  • The presence of different substituents on the benzyl group in similar compounds can lead to variations in their chemical and biological properties, making each compound unique in its applications and effects.

Properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-2-4-11(5-3-10)9-16-7-6-15-14(19)12(16)8-13(17)18/h2-5,12H,6-9H2,1H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUFURNMLIXMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388171
Record name [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039559-08-4
Record name [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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